molecular formula C9H11LiO B12609385 lithium;1-ethyl-2-methoxybenzene CAS No. 918131-71-2

lithium;1-ethyl-2-methoxybenzene

Cat. No.: B12609385
CAS No.: 918131-71-2
M. Wt: 142.2 g/mol
InChI Key: OLFOFCSEEHMRTA-UHFFFAOYSA-N
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Description

Lithium;1-ethyl-2-methoxybenzene is an organic compound that combines the properties of lithium with an aromatic ring substituted with an ethyl and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1-ethyl-2-methoxybenzene can be achieved through several methods. One common approach is the Birch reduction of aromatic rings, where benzene derivatives are reduced using lithium in liquid ammonia in the presence of an alcohol such as ethanol or methanol . This method allows for the selective reduction of aromatic rings to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium in liquid ammonia is used for Birch reduction.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of partially hydrogenated aromatic rings.

    Substitution: Formation of ortho and para substituted products.

Scientific Research Applications

Lithium;1-ethyl-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy group activates the aromatic ring towards electrophilic attack. This results in the formation of reactive intermediates that can further react to form various products .

Comparison with Similar Compounds

Similar Compounds

    Methoxybenzene (Anisole): Similar structure but lacks the ethyl group.

    Ethylbenzene: Similar structure but lacks the methoxy group.

    Toluene: Similar aromatic ring but with a methyl group instead of methoxy and ethyl groups.

Uniqueness

Lithium;1-ethyl-2-methoxybenzene is unique due to the presence of both ethyl and methoxy groups on the aromatic ring.

Biological Activity

Lithium;1-ethyl-2-methoxybenzene, also known as lithium 1-ethyl-2-methoxybenzene, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, exploring its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 918131-71-2
Molecular Formula C9_9H11_{11}LiO
Molecular Weight 142.2 g/mol
IUPAC Name This compound
InChI Key OLFOFCSEEHMRTA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution due to the presence of the methoxy and ethyl groups on its aromatic ring. This reactivity allows it to interact with various molecular targets, leading to potential therapeutic effects. The compound may also exhibit antioxidant properties, which can mitigate oxidative stress in biological systems .

Antiproliferative Effects

Recent studies have indicated that this compound may possess antiproliferative activity against certain cancer cell lines. For instance, research involving similar compounds has shown that derivatives exhibit significant antiproliferative effects on prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, suggesting a potential for further investigation into this compound's efficacy in oncology .

Case Studies

  • Antiproliferative Activity Study :
    • In a study evaluating various lithium reagents, compounds similar to this compound demonstrated weak but notable antiproliferative activity against PC-3 and MCF-7 cells. This suggests that modifications to the compound could enhance its efficacy against cancer cells .
  • Neuroprotective Research :
    • Although direct studies on this compound are scarce, research on lithium salts indicates that they can modulate signaling pathways involved in neuroprotection. The exploration of this compound could lead to new insights into its potential therapeutic roles in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

CompoundStructure FeaturesNotable Activities
Methoxybenzene (Anisole) Lacks ethyl groupCommonly used as a solvent
Ethylbenzene Lacks methoxy groupUsed in industrial applications
Toluene Methyl group instead of methoxy and ethyl groupsSolvent with neurotoxic effects

Properties

CAS No.

918131-71-2

Molecular Formula

C9H11LiO

Molecular Weight

142.2 g/mol

IUPAC Name

lithium;1-ethyl-2-methoxybenzene

InChI

InChI=1S/C9H11O.Li/c1-3-8-6-4-5-7-9(8)10-2;/h3-7H,1-2H3;/q-1;+1

InChI Key

OLFOFCSEEHMRTA-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[CH-]C1=CC=CC=C1OC

Origin of Product

United States

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